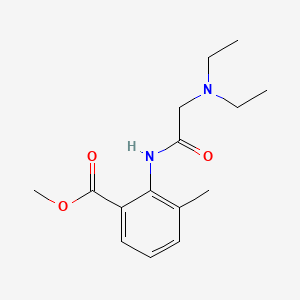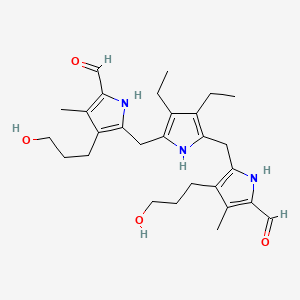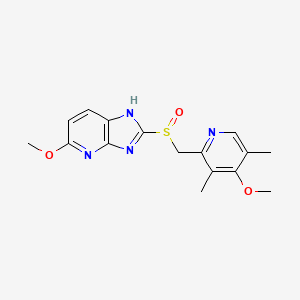
Vinpocetina
Descripción general
Descripción
La vinpocetina es un derivado sintético del alcaloide de la vinca vincamina, que se extrae de las semillas de Voacanga africana o de las hojas de Vinca minor (vinca menor) . Es conocida por sus posibles usos terapéuticos en el tratamiento de trastornos cerebrovasculares como el accidente cerebrovascular y la demencia . La this compound se comercializa bajo varios nombres comerciales, entre ellos Cavinton en Europa y Calan en Japón .
Aplicaciones Científicas De Investigación
La vinpocetina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Mecanismo De Acción
El mecanismo de acción de la vinpocetina implica varias vías :
Bloqueo de los canales de sodio: La this compound bloquea los canales de sodio, reduciendo la excitabilidad neuronal.
Reducción de la entrada de calcio celular: La this compound reduce la entrada de iones de calcio a las células, protegiendo a las neuronas del daño mediado por el calcio.
Actividad antioxidante: La this compound presenta propiedades antioxidantes, reduciendo el estrés oxidativo y protegiendo a las células del daño.
Inhibición de la enzima fosfodiesterasa 1 (PDE-1): La this compound inhibe la PDE-1, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc) en el cerebro.
Análisis Bioquímico
Biochemical Properties
Vinpocetine is known to interact with several enzymes, proteins, and other biomolecules. One of its main mechanisms is by inhibiting the enzyme phosphodiesterase type 1 (PDE1), which results in increased levels of cyclic adenosine monophosphate (cAMP) in the brain . It also has anti-inflammatory and antioxidant effects by inhibiting the expression of nuclear factor kappa B (NF-κB) .
Cellular Effects
Vinpocetine has been shown to have various effects on different types of cells and cellular processes. It increases blood flow and oxygen levels in the brain . It also increases microcirculation, feeding individual brain cells more oxygen and nutrients . In addition, it has been shown to have neuroprotective effects in various disease models, including Alzheimer’s disease and Parkinson’s disease .
Molecular Mechanism
Vinpocetine’s mechanism of action involves multiple pathways. It blocks sodium channels, reduces cellular calcium influx, and exhibits antioxidant activity . It also inhibits PDE1, preventing IκB degradation and the subsequent translocation of NF-κB to the cell nucleus .
Temporal Effects in Laboratory Settings
Vinpocetine has been shown to reduce the metabolic demand of the retina following ex vivo hypoxia and ischemia to normal levels based on lactate dehydrogenase activity . It also significantly prevented the Aβ effects on long-term potentiation (LTP), indicating that it can be neuroprotective against harmful consequences of Aβ on hippocampal synaptic plasticity .
Dosage Effects in Animal Models
In animal models, vinpocetine has shown protective and restorative effects against neuronal injury by reducing neuroinflammation, improving synaptic plasticity, and cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca +2 overloads .
Metabolic Pathways
Vinpocetine is involved in several metabolic pathways. It inhibits PDE1, which improves cyclic adenosine monophosphate (cAMP)/cyclic guanosine monophosphate (cGMP) signaling in the dopaminergic neurons of the substantia nigra (SN) .
Transport and Distribution
Vinpocetine is readily absorbed from the gastrointestinal tract and has good blood-brain barrier penetration profile . The peak plasma levels are reached at about one hour after oral administration .
Métodos De Preparación
La vinpocetina se sintetiza mediante varios pasos. Un método común implica los siguientes pasos :
Material de partida: La vincamina se utiliza como material de partida.
Reacción con cloruro de metilsulfonilo: La vincamina se hace reaccionar con cloruro de metilsulfonilo en presencia de trietilamina en un baño de hielo-agua.
Formación de un intermedio: La mezcla de reacción se agita y luego se calienta a temperatura ambiente, seguida de una agitación adicional para formar un intermedio.
Adición de etanol: El intermedio se hace reaccionar entonces con etanol absoluto en presencia de etóxido de sodio.
Producto final: La mezcla de reacción se calienta en un baño de aceite, y el producto final, la this compound, se obtiene después de varios pasos de purificación.
Los métodos de producción industrial implican procesos de síntesis y purificación a gran escala para garantizar la estabilidad y la calidad de la this compound .
Análisis De Reacciones Químicas
La vinpocetina sufre varias reacciones químicas, entre ellas:
Oxidación: La this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la this compound en formas reducidas con diferentes propiedades farmacológicas.
Los reactivos más utilizados en estas reacciones son los agentes oxidantes, los agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones son los derivados de la this compound con posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
La vinpocetina se compara con otros compuestos similares, como la vincamina y otros alcaloides de la vinca . Si bien la vincamina es el precursor natural de la this compound, la this compound tiene propiedades farmacológicas mejoradas debido a sus modificaciones sintéticas . Otros compuestos similares son:
Vincamina: El alcaloide natural del que se deriva la this compound.
Vincristina: Otro alcaloide de la vinca con propiedades antineoplásicas.
Vinblastina: Un alcaloide de la vinca utilizado en el tratamiento del cáncer.
La singularidad de la this compound radica en su capacidad para atravesar la barrera hematoencefálica y sus diversas aplicaciones terapéuticas .
Propiedades
IUPAC Name |
ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-IRLDBZIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023740 | |
| Record name | Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42971-09-5 | |
| Record name | Vinpocetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinpocetine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinpocetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | vinpocetine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinpocetine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINPOCETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543512OBTC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)







